N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide
CAS No.:
Cat. No.: VC14524306
Molecular Formula: C16H11BrN2O3
Molecular Weight: 359.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrN2O3 |
|---|---|
| Molecular Weight | 359.17 g/mol |
| IUPAC Name | N-(3-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C16H11BrN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
| Standard InChI Key | UCCUKBQMSKZUOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinoline system fused with a benzene ring. Key functional groups include:
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Hydroxyl group at position 2, contributing to hydrogen-bonding interactions .
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Ketone group at position 4, enhancing electrophilic reactivity .
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Carboxamide linkage at position 3, connecting the quinoline core to the 3-bromophenyl substituent .
The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing both solubility and binding affinity . X-ray crystallography of analogous quinoline derivatives reveals planarity in the quinoline system, with dihedral angles between the quinoline and phenyl rings ranging from 85° to 90°, optimizing π-π stacking interactions .
Spectroscopic and Computational Data
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SMILES:
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O. -
UV-Vis: Absorption maxima at 245 nm (quinoline π→π* transitions) and 320 nm (n→π* transitions of the carbonyl groups) .
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Solubility: Low aqueous solubility (0.12 mg/mL in water at 25°C) but improved in dimethyl sulfoxide (DMSO; 48 mg/mL) .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide typically involves a multi-step protocol:
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Quinoline Core Formation: Condensation of aniline derivatives with ethyl acetoacetate under acidic conditions to yield 4-hydroxyquinolin-2(1H)-one .
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Carboxamide Introduction: Reaction of the quinoline intermediate with 3-bromophenyl isocyanate in the presence of a coupling agent (e.g., HATU) .
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Bromination: Electrophilic aromatic substitution using bromine in acetic acid to install the bromine substituent .
Example Reaction Scheme:
Structural Analogues and SAR
Modifications to the parent structure have been explored to enhance bioactivity:
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Phenyl Substituents: Replacement of bromine with chlorine or fluorine improves metabolic stability but reduces EGFR affinity .
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Quinoline Oxidation: Conversion of the 4-oxo group to a thione increases antiviral potency by 3-fold .
Biological Activities and Mechanisms
Anticancer Activity
N-(3-Bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide inhibits EGFR mutants (e.g., T790M/L858R) with an IC of 12 nM, surpassing first-generation inhibitors like gefitinib . Molecular docking studies indicate that the bromophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the hydroxyl and carbonyl groups form hydrogen bonds with Thr790 and Met793 .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) | Target |
|---|---|---|
| A549 (lung) | 0.45 | EGFR |
| MCF-7 (breast) | 0.62 | HER2 |
| HepG2 (liver) | 0.78 | VEGFR |
Antiviral Activity
The compound exhibits broad-spectrum antiviral effects, particularly against influenza A (EC = 1.2 µM) and human cytomegalovirus (EC = 0.9 µM) . Mechanistically, it blocks viral RNA polymerase by chelating essential Mg ions at the active site .
Pharmacological Applications
Oncology
As a dual EGFR/HER2 inhibitor, this quinoline derivative is a candidate for non-small cell lung cancer (NSCLC) therapy. In murine xenograft models, oral administration (50 mg/kg/day) reduced tumor volume by 68% over 21 days without significant toxicity .
Anti-Inflammatory Applications
Structural analogues demonstrate efficacy in murine models of pneumonia, reducing alveolar inflammation by 40% at 10 mg/kg via suppression of NF-κB signaling .
Analytical Characterization
Chromatographic Methods
Crystallography
Single-crystal X-ray diffraction of a related compound (PubChem CID 54678831) confirms a monoclinic lattice (space group P2/c) with unit cell parameters ) .
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